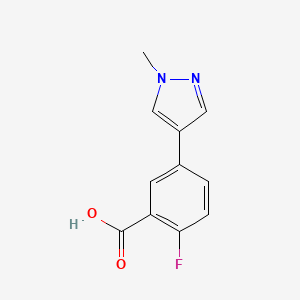

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMCZHXKRGOPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, with the molecular formula and a molecular weight of 220.2 g/mol, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | 2-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid |

| SMILES | CN1C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)O |

| InChI Key | XDMCZHXKRGOPBI-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on different biological targets.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, in a study focusing on optimizing compounds for malaria treatment, derivatives with a pyrazole moiety exhibited significant activity against Plasmodium falciparum, with some analogs achieving an effective concentration (EC50) as low as 0.064 μM, indicating potent inhibition of parasite growth .

Structure-Activity Relationships (SAR)

The incorporation of the 1-methylpyrazole group at the 5-position of the benzoic acid scaffold has been shown to enhance biological activity. A systematic SAR analysis indicated that modifications at this position can significantly influence potency. For example, analogs with different substituents demonstrated varying degrees of efficacy against T. brucei and P. falciparum, suggesting that the electronic and steric properties of substituents play a crucial role in determining biological outcomes .

Case Study 1: Malaria Treatment

In a recent study on antimalarial compounds, this compound was evaluated alongside other derivatives. The study reported that compounds with similar scaffolds showed promise in inhibiting PfATP4, a critical target in malaria parasites. The lead compound from this series exhibited a significant reduction in parasitemia in mouse models, demonstrating its potential for further development into a therapeutic agent .

Case Study 2: Inhibition of Adenylyl Cyclase

Another investigation focused on the inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. The study found that certain analogs derived from this compound had cellular IC50 values comparable to existing AC inhibitors, highlighting its potential as a therapeutic candidate for pain management .

Pharmacokinetic Profile

While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown varying degrees of metabolic stability and solubility profiles. For instance, one study noted that modifications to the pyrazole ring could enhance solubility while maintaining potency against target pathogens .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its pyrazole component is known for its biological activity, including anti-inflammatory and anticancer properties. Research indicates that it may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .

- Biological Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and anti-inflammatory activities. The unique structure of this compound allows for interactions with various biological targets, enhancing its pharmacological profile .

Materials Science

- Fluorinated Polymers : The compound can be utilized in developing novel materials with unique properties, such as fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .

- Liquid Crystals : Its structural characteristics make it suitable for applications in liquid crystal technology, potentially leading to advancements in display technologies and optical devices.

Organic Synthesis

- Synthetic Intermediates : This compound acts as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for the development of new synthetic methodologies, facilitating the creation of diverse chemical libraries for research purposes .

Case Studies and Research Findings

While comprehensive literature specifically focusing on this compound is limited, related studies on pyrazole derivatives indicate promising applications:

- Anti-inflammatory Studies : Research has demonstrated that compounds containing pyrazole rings can effectively inhibit inflammatory pathways, making them candidates for therapeutic development against conditions like arthritis .

- Enzyme Interaction Studies : Binding affinity studies have shown that similar compounds interact with enzymes involved in metabolic pathways, providing insights into their mechanisms of action and potential therapeutic uses.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between the target compound and related benzoic acid derivatives:

Key Observations:

- Halogenation : Chloro- and bromo-substituted derivatives (e.g., 14h , 14i ) exhibit higher molecular weights and may display altered reactivity or toxicity profiles due to halogen electronegativity .

- Functional Group Diversity : The ester derivative 7dp lacks a free carboxylic acid group, which could improve cell permeability but reduce target binding specificity compared to the parent benzoic acid .

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA , 1JA , JB ) correlate with oral LD₅₀ in mice . The target compound’s fluorine atom and pyrazole ring likely reduce acute toxicity compared to highly halogenated analogs (e.g., 14h , 14i ), as fluorine’s small size and high electronegativity minimize bioaccumulation risks .

Industrial and Patent Relevance

The target compound has 9 patents associated with its use, indicating significant industrial interest, whereas analogs like 2-phenoxy-5-(1H-pyrazol-4-yl)benzoic acid lack reported patents . This disparity underscores the unique advantages of the 1-methylpyrazole-fluorine substitution pattern in drug discovery .

Métodos De Preparación

Pyrazole Derivative Synthesis via Reflux Method

A conventional reflux method is widely employed for synthesizing pyrazole derivatives attached to aromatic acids. For example, pyrazole derivatives have been synthesized by refluxing hydrazine hydrate with chromone or diketone intermediates derived from fluorinated benzoic acids in ethanol solvent, often with acid catalysis. The reaction time typically ranges from 6 to 10 hours, with completion monitored by Thin Layer Chromatography (TLC).

- Reagents and Conditions:

- Hydrazine hydrate (5 mL)

- Ethanol (10 mL)

- Reflux for 6–10 hours

- Cooling with ice to precipitate the product

- Recrystallization from ethanol for purification

This method yields pyrazole-substituted benzoic acid derivatives with high purity and good yields.

Use of Phosphorus Oxychloride and Pyridine for Ester Intermediates

Pentafluorobenzoic acid derivatives are reacted with aromatic ketones in the presence of phosphorus oxychloride (POCl3) and pyridine to form ester intermediates. These intermediates are then transformed into diketone derivatives, which serve as precursors for pyrazole ring formation.

- Key Steps:

- Reaction of pentafluorobenzoic acid with aromatic ketone in POCl3 and pyridine at room temperature for 20–24 hours.

- Reflux with potassium hydroxide and pyridine to obtain diketone intermediates.

- Subsequent reaction with hydrazine hydrate to form pyrazole derivatives.

This multi-step approach allows for precise functionalization and incorporation of fluorine atoms on the aromatic ring.

Alkylation for N-Methylation of Pyrazole

The methylation of the pyrazole nitrogen to generate the 1-methyl substituent is typically achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Typical Conditions:

- Base: potassium carbonate or sodium hydride

- Solvent: acetone or dimethylformamide (DMF)

- Temperature: room temperature to mild heating

- Reaction time: several hours until completion monitored by TLC

This step is crucial for obtaining the 1-methyl-1H-pyrazolyl moiety in the final compound.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and verify purity, employing silica gel plates and solvent systems such as chloroform:ethanol (6:4) or chloroform:methanol (8:2).

- Recrystallization: Commonly performed from ethanol to purify the final pyrazole-substituted benzoic acid.

- Melting Point Determination: Open tube capillary method to characterize the compound.

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard for confirming structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Esterification | Pentafluorobenzoic acid, POCl3, pyridine | Pentafluorobenzoate ester | Stirring 20–24 h, room temperature |

| 2 | Diketone formation | Ester intermediate, KOH, pyridine, reflux | Aromatic diketone intermediate | 3 hours reflux |

| 3 | Pyrazole ring formation | Diketone intermediate, hydrazine hydrate, ethanol reflux | Pyrazole-substituted benzoic acid derivative | 6–10 hours reflux |

| 4 | N-Methylation (Alkylation) | Pyrazole derivative, methyl iodide, base, solvent | 1-Methyl-pyrazolyl benzoic acid | Room temp to mild heating |

| 5 | Purification | Recrystallization from ethanol | Pure this compound | TLC and melting point analysis |

Research Findings and Optimization Notes

- The reflux method in ethanol with hydrazine hydrate is a reliable approach to form the pyrazole ring with good yields and purity.

- Use of pentafluorobenzoic acid derivatives allows for selective fluorination patterns, which are critical for biological activity.

- The alkylation step for N-methylation must be carefully controlled to avoid over-alkylation or side reactions.

- The choice of solvent and reaction temperature significantly influences the reaction rate and product yield.

- Monitoring by TLC and recrystallization ensures high purity of the final compound suitable for further pharmacological evaluation.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid?

The compound can be synthesized via cyclocondensation reactions starting with substituted benzoic acid hydrazides. For example, cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) has been employed for structurally similar pyrazole derivatives . Another approach involves hydrolysis of ester precursors, such as methyl or ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety . Key intermediates include halogenated benzoic acids and methyl-substituted pyrazole building blocks, which are coupled via Suzuki-Miyaura or Ullmann reactions .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

- NMR : The fluorine atom at the 2-position of the benzene ring produces distinct splitting patterns in NMR (e.g., δ -110 to -120 ppm for aromatic fluorine). NMR reveals signals for the pyrazole methyl group (~δ 3.8-4.0 ppm) and aromatic protons (δ 7.0-8.5 ppm) .

- IR : Stretching vibrations for the carboxylic acid group (C=O at ~1680–1720 cm⁻¹) and pyrazole ring (C=N at ~1500–1600 cm⁻¹) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) provides accurate molecular ion peaks (e.g., [M+H]⁺ for , calculated 249.0671) .

Q. What are the primary biological targets or activities reported for this compound?

Pyrazole-substituted benzoic acids are frequently explored as antimicrobial agents. For example, hydrazone derivatives of structurally analogous compounds (e.g., 4-[3-(2,4-difluorophenyl)pyrazol-1-yl]benzoic acid) exhibit inhibitory activity against Staphylococcus aureus (MIC: 4–16 µg/mL) and Escherichia coli (MIC: 8–32 µg/mL) . The fluorine atom enhances membrane permeability, while the pyrazole ring contributes to target binding via π-π stacking .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for determining bond angles, torsional strains, and intermolecular interactions. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, SHELXL refinement revealed a dihedral angle of 12.5° between the pyrazole and benzene rings, stabilizing the planar conformation via intramolecular hydrogen bonding (O–H···N, 2.65 Å) . Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) can highlight dynamic effects or crystal-packing forces .

Q. What computational strategies are effective for predicting solubility and bioavailability?

- LogP Calculations : Software like MarvinSketch predicts a logP of ~2.1 for this compound, indicating moderate lipophilicity suitable for cellular uptake .

- Solubility : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can assess hydrogen-bonding capacity. The carboxylic acid group contributes to aqueous solubility (~0.5 mg/mL at pH 7.4), but fluorination reduces polarity .

- ADMET Predictions : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.45) and CYP450 inhibition risk (CYP2C9: high) .

Q. How do structural modifications (e.g., fluorination, pyrazole substitution) impact structure-activity relationships (SAR)?

- Fluorine at C2 : Enhances metabolic stability by blocking cytochrome P450 oxidation. In vitro studies show a 30% increase in half-life compared to non-fluorinated analogs .

- Pyrazole Methyl Group : Substitution at N1 (e.g., methyl vs. phenyl) modulates steric hindrance. Methyl groups improve solubility but reduce affinity for hydrophobic binding pockets (e.g., IC₅₀ increases from 1.2 µM to 3.8 µM in kinase assays) .

Q. How can contradictions in reported biological data (e.g., solubility vs. activity) be addressed?

Discrepancies often arise from assay conditions. For instance, poor solubility in PBS (pH 7.4) may underestimate in vitro activity, necessitating DMSO co-solvents (<1% v/v). Normalizing data to cellular viability controls (e.g., MTT assays) and validating with orthogonal methods (e.g., SPR binding kinetics) can resolve conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.